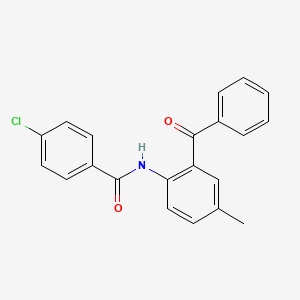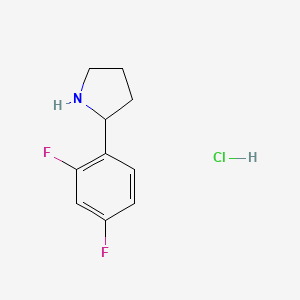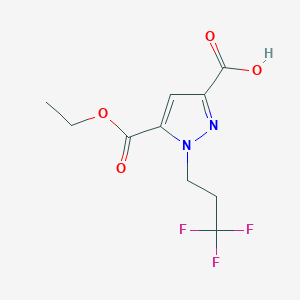
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N4O2 and a molecular weight of 328.41 g/mol . This compound is characterized by the presence of a quinazoline moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of quinazoline derivatives with piperidine intermediates under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or piperidine moieties, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazoline or piperidine rings.
科学的研究の応用
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
類似化合物との比較
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenyl group instead of a quinazoline moiety, which may result in different biological activities and chemical properties.
N-Boc-4-piperidineacetaldehyde: This compound has a formyl group attached to the piperidine ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHASAUGIHZUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)


![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)
![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)


